![molecular formula C11H11F3N2O3 B1673489 Flutamide CAS No. 13311-84-7](/img/structure/B1673489.png)
Flutamide
Overview
Description
Flutamide is an antiandrogen used for locally confined stage B2-C and D-2 metastatic prostate carcinoma . It belongs to the group of medicines called antiandrogens and works by blocking the effects of androgen (a male hormone), to stop the growth and spread of cancer cells .
Molecular Structure Analysis
Flutamide has a nitroaromatic chemical structure . The compound is a buff to yellow powder with a molecular weight of 276.22 .Chemical Reactions Analysis
Flutamide undergoes extensive first-pass metabolism in the liver with the production of several metabolites . One of the important metabolites in plasma is 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1), while the main metabolite in urine is 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3) . The analytical procedure involves the conversion of Flutamide to a free base form of flutamide by reduction, treatment with acetylacetone to obtain a Schiff base .Physical And Chemical Properties Analysis
Flutamide is a weak nonsteroidal, antiandrogen with a nitroaromatic chemical structure . When orally administered, it undergoes extensive first-pass metabolism into an active, potent, antiandrogen metabolite, 2-hydroxy-Flutamide (HF) .Scientific Research Applications
Anti-Cancer Drug
Flutamide is an oral non-steroidal anti-androgen drug that is commonly used to control and treat patients suffering from prostate cancer . It works by controlling the release of the male sex hormone, testosterone, which is the primary source for the growth and proliferation of prostate cancer cells .
Environmental Monitoring
A novel electrochemical sensor has been developed that uses diamond nanoparticles to specifically detect Flutamide in environmental samples . This sensor demonstrates excellent conductivity, remarkable electrocatalytic activity, and swift electron transfer, all of which contribute to the advantageous monitoring of Flutamide .
Drug Detection
In another study, a sensor was constructed based on gold nanoparticles modified glassy carbon electrode (AuNPs/GCE) to detect Flutamide . This sensor could be used for the detection of Flutamide in various samples.
Solubility Enhancement
Research has been conducted to improve the solubility and bioavailability of Flutamide, a poorly water-soluble drug . The introduction of beta-cyclodextrin (β-CD) is investigated as a strategy to overcome Flutamide’s solubility limitations .
Supersaturation
The study also explored the potential of amorphous solid dispersion (ASD) technology in creating a supersaturated state during drug dissolution . This approach holds the potential for a significant breakthrough by inducing a supersaturated state during drug dissolution .
Improved Drug Delivery
The use of β-CD in a 30:70 β-CD to Flutamide combination has been shown to enhance Flutamide solubility and bioavailability . However, higher proportions of β-CD led to reduced drug release, potentially due to cyclodextrin aggregation, which could hinder drug interactions .
Safety And Hazards
properties
IUPAC Name |
2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKFYHWDHIYRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032004 | |
Record name | Flutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4), 5.66e-03 g/L | |
Record name | SID49675006 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Flutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Flutamide is a nonsteroidal antiandrogen that blocks the action of both endogenous and exogenous testosterone by binding to the androgen receptor. In addition Flutamide is a potent inhibitor of testosterone-stimulated prostatic DNA synthesis. Moreover, it is capable of inhibiting prostatic nuclear uptake of androgen. | |
Record name | Flutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Flutamide | |
CAS RN |
13311-84-7 | |
Record name | Flutamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13311-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flutamide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | flutamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | flutamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | flutamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flutamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76W6J0943E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Flutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
111.5-112.5, 111 - 113 °C | |
Record name | Flutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Flutamide functions as a nonsteroidal pure antiandrogen. It achieves this by competitively binding to androgen receptors (AR), effectively blocking the binding of endogenous androgens like dihydrotestosterone (DHT). [] This competitive inhibition disrupts the androgen signaling pathway. []
A: By blocking AR, flutamide inhibits the uptake and binding of DHT to target cells. This interference with androgen action leads to a variety of effects, particularly on tissues with androgen-dependent growth and function, such as the prostate. [] Flutamide has been shown to decrease accessory sex organ weights, induce changes in LH and estradiol levels, and affect spermatogenesis. [, ]
A: Flutamide is represented by the molecular formula C11H11F3N2O3 and has a molecular weight of 276.21 g/mol. []
A: Yes, studies have utilized LC-MS and GC-MS spectrometry to analyze flutamide. These techniques provide information on the mass-to-charge ratio of the molecule and its fragments, aiding in structural elucidation and identification. []
ANone: While specific information regarding material compatibility is limited in the provided research, the studies focus on flutamide's biological activity and behavior in biological systems.
ANone: Flutamide is not recognized for catalytic properties. Its primary mode of action revolves around competitive binding to androgen receptors, rather than catalyzing chemical reactions.
ANone: While not explicitly detailed in the provided research, computational chemistry and modeling, such as QSAR (Quantitative Structure-Activity Relationship) models, can be valuable tools to predict the activity and properties of molecules like flutamide. These methods could provide insights into its binding affinity, pharmacokinetic profile, and potential for structural optimization.
A: Flutamide is well-absorbed orally and undergoes extensive metabolism in the body. [, ] Its primary metabolite, 2-hydroxyflutamide, is rapidly formed and primarily excreted through the kidneys. [, ]
A: Flutamide's efficacy has been extensively studied in both in vitro and in vivo settings. Researchers have used rat models to investigate its effects on testicular function, spermatogenesis, and reproductive organ development. [, , , , ] Additionally, clinical trials have demonstrated the efficacy of flutamide in treating prostate cancer, either as monotherapy or in combination with other treatments like luteinizing hormone-releasing hormone (LHRH) agonists. [, , , , ]
A: Yes, clinical trials have compared flutamide to other antiandrogens, such as chlormadinone acetate and bicalutamide. [, ] These trials aim to assess the relative efficacy, safety, and tolerability of different treatment options for conditions like prostate cancer.
A: A significant challenge in prostate cancer treatment is the development of resistance to antiandrogen therapies like flutamide. [] One identified mechanism involves mutations in the androgen receptor (AR), particularly the T877A mutation. [, , ] This mutation alters the ligand specificity of the AR, enabling it to be activated by nonandrogenic compounds, including flutamide itself, leading to treatment resistance. [, ]
A: Yes, there is evidence suggesting that the effectiveness of flutamide can serve as a predictor for the response to subsequent therapies with novel androgen receptor-targeted agents like enzalutamide. [] Patients who respond well to flutamide after initial maximum androgen blockade (MAB) tend to show a better response to enzalutamide, suggesting a potential link in resistance mechanisms. []
A: While this Q&A focuses on scientific aspects and not side effects, it's crucial to acknowledge that flutamide can cause adverse effects, with hepatotoxicity being a significant concern. [, ] Research indicates a higher incidence of hepatotoxicity with flutamide compared to other antiandrogens like cyproterone acetate. []
A: Researchers employ various analytical techniques to study flutamide. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used to identify and quantify flutamide and its metabolites in biological samples. [, ] These methods provide valuable information about the drug's pharmacokinetic profile and metabolic fate.
A: While detailed studies on flutamide's dissolution rate and solubility are not included in the provided research, one study suggests that Consciousness Energy Healing Treatment might influence its solubility. [] This highlights the importance of investigating and optimizing drug formulation to enhance its dissolution and solubility, which are crucial factors influencing bioavailability and therapeutic efficacy.
ANone: While these are important considerations in drug development, the provided research primarily focuses on flutamide's antiandrogenic activity, mechanism of action, and clinical efficacy in treating prostate cancer and other androgen-dependent conditions. Further research is necessary to thoroughly evaluate these specific aspects of flutamide's profile.
A: Several alternatives and substitutes exist for flutamide in managing prostate cancer, including other antiandrogens like bicalutamide, nilutamide, and cyproterone acetate. [, ] The choice of treatment often depends on factors like the stage of cancer, patient-specific characteristics, potential side effects, and treatment goals. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.